Ketorolac tromethamine

Catalog No.
S531721
CAS No.
74103-07-4
M.F
C19H24N2O6
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketorolac tromethamine

CAS Number

74103-07-4

Product Name

Ketorolac tromethamine

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2

InChI Key

BWHLPLXXIDYSNW-UHFFFAOYSA-N

SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O

Description

The exact mass of the compound Ketorolac tromethamine is 545.181 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758637. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Indomethacin. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

KT works by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2. These enzymes are involved in the production of prostaglandins, which contribute to pain, inflammation, and fever. By inhibiting COX, KT reduces prostaglandin synthesis, leading to its analgesic and anti-inflammatory effects [].

Source

A review of the use of ketorolac tromethamine 0.4% in the treatment of post-surgical inflammation following cataract and refractive surgery: )

Efficacy for Various Conditions

Studies have investigated the effectiveness of KT for pain management in various contexts, including:

  • Postoperative pain: KT has been shown to be effective in managing pain after surgery, including dental procedures, orthopedic surgeries, and ophthalmic surgeries [, ].
  • Acute pain: Research suggests KT can be beneficial for acute pain management in conditions like renal colic and migraine [, ].

Ketorolac tromethamine is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, particularly following surgical procedures. The compound is a salt formed from ketorolac and tromethamine, which enhances its solubility and bioavailability. Ketorolac tromethamine acts by inhibiting the enzyme cyclooxygenase, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Ketorolac acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators like prostaglandins. By reducing prostaglandin levels, ketorolac decreases pain and inflammation.

Toxicity

Ketorolac can cause gastrointestinal ulcers, bleeding, and kidney problems, especially with prolonged use [].

Other Hazards

Ketorolac can interact with other medications and is not recommended for pregnant or breastfeeding women [].

The primary mechanism of action for ketorolac tromethamine involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever. The chemical structure allows for various reactions, including:

  • Formation of Ester Bonds: Ketorolac can undergo esterification reactions with alcohols under acidic conditions.
  • Hydrolysis: In biological systems, ketorolac tromethamine can be hydrolyzed to release ketorolac and tromethamine.

Ketorolac tromethamine exhibits significant analgesic and anti-inflammatory activities. Its potency as an analgesic is comparable to that of opioids but without the associated risks of addiction. The drug is particularly effective in postoperative pain management. In addition to its analgesic properties, it also demonstrates antipyretic effects by reducing fever.

Several synthesis methods have been developed for ketorolac tromethamine:

  • One-Pot Synthesis: A method involving the simultaneous reaction of ketorolac and tromethamine in a solvent under controlled temperature and pH conditions, resulting in the formation of the tromethamine salt .
  • Microemulsion Techniques: Utilized for formulating ketorolac tromethamine into microemulsions for enhanced delivery and bioavailability .
  • Hydrogel Encapsulation: Recent studies have focused on embedding ketorolac tromethamine into hydrogels to create controlled-release systems, improving therapeutic efficacy while minimizing side effects .

Ketorolac tromethamine is widely used in various clinical settings:

  • Postoperative Pain Management: It is frequently administered after surgeries to alleviate acute pain.
  • Ophthalmic Solutions: The drug is formulated in eye drops to treat inflammation and pain post-cataract surgery .
  • Sublingual Films: Innovative formulations have been developed to allow rapid absorption through the mucosal membranes, enhancing patient compliance and therapeutic outcomes .

Research indicates that ketorolac tromethamine may interact with several medications, potentially leading to increased side effects or reduced efficacy:

  • Anticoagulants: Concurrent use with anticoagulant medications may increase the risk of bleeding.
  • Other NSAIDs: Co-administration with other NSAIDs can heighten gastrointestinal risks.
  • Diuretics: Ketorolac may reduce the effectiveness of diuretics due to its effects on renal blood flow.

Studies have shown that careful monitoring is necessary when ketorolac is used alongside these medications to mitigate adverse interactions.

Ketorolac tromethamine shares similarities with several other non-steroidal anti-inflammatory drugs. Here are some notable comparisons:

Compound NameUnique FeaturesCommon Uses
IbuprofenLess potent than ketorolac; available over-the-counterMild to moderate pain relief
DiclofenacMore potent anti-inflammatory effect; often used topicallyArthritis treatment
NaproxenLonger half-life; effective for chronic painArthritis, menstrual cramps
IndomethacinMore side effects; used primarily for goutGout attacks

Ketorolac tromethamine stands out due to its strong analgesic effect suitable for short-term use and its unique formulation as a tromethamine salt, enhancing its solubility compared to other NSAIDs.

Ketorolac tromethamine is chemically designated as 2-amino-2-(hydroxymethyl)propane-1,3-diol 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate. Its molecular formula is C₁₉H₂₄N₂O₆, with a molecular weight of 376.41 g/mol. The structure comprises:

  • Pyrrolizine core: A bicyclic amine system with a benzoyl substituent at the 5-position.
  • Carboxylic acid group: Located at the 1-position of the pyrrolizine ring.
  • Tromethamine counterion: A tris(hydroxymethyl)aminomethane salt ionizing the carboxylic acid group to enhance solubility.

Key Structural Features

FeatureDescription
Pyrrolizine ring2,3-dihydro-1H-pyrrolizine scaffold
Benzoyl substituentC₆H₅CO- group at C5 position
Carboxylate group-COO⁻ linked to tromethamine via ionic bond
Tromethamine moiety2-amino-2-(hydroxymethyl)-1,3-propanediol

The compound exists in three crystallographically distinct forms, all equally soluble in water.

CAS Registry Number and Synonyms

The primary identifier for ketorolac tromethamine is CAS 74103-07-4. Common synonyms include:

SynonymCAS AlternativeSource Reference
Toradol
Acular
Sprix
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid tris salt
(+/-)-Ketorolac tromethamine74103-07-4

Molecular Formula: C₁₅H₁₃NO₃·C₄H₁₁NO₃
IUPAC Alternative: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate.

Stereochemical Configuration and Enantiomeric Forms

Ketorolac tromethamine is a racemic mixture of two enantiomers:

  • S-(-)-Ketorolac (CAS 156699-13-7): The pharmacologically active form.
  • R-(+)-Ketorolac (CAS 180863-79-0): Pharmacologically inactive.

Stereochemical Properties

PropertyS-EnantiomerR-Enantiomer
CAS Number156699-13-7180863-79-0
Configuration(S)-configuration(R)-configuration
COX InhibitionPotent COX-1/COX-2 inhibitionMinimal activity
PharmacokineticsFaster clearance (t₁/₂ ≈ 2.5 hrs)Slower clearance (t₁/₂ ≈ 5 hrs)

The S-enantiomer exhibits 100–300× greater potency as a cyclooxygenase inhibitor compared to the R-form.

Ketorolac tromethamine demonstrates excellent aqueous solubility as a result of its salt formation with tromethamine, a highly water-soluble amino alcohol. The compound exhibits a water solubility of 15 mg/mL at room temperature, producing clear, colorless to faintly yellow solutions that remain stable for at least one month when stored at -20°C [1] [2]. This high aqueous solubility represents a significant improvement over the parent ketorolac acid, making the tromethamine salt suitable for injectable formulations.

In phosphate buffer systems, ketorolac tromethamine demonstrates enhanced solubility, reaching approximately 26 mg/mL in both pH 7.4 and pH 7.2 phosphate buffers [3]. This increased solubility in buffered systems compared to pure water reflects the compound's sensitivity to ionic strength and pH conditions. The phosphate buffer system also provides superior formulation stability, with studies indicating that alternative buffers, particularly phosphate buffer, can extend the stability period to greater than two years [4].

Organic Solvent Compatibility

Ketorolac tromethamine displays variable solubility in organic solvents, with dimethyl sulfoxide and dimethyl formamide providing the highest solubility at approximately 50 mg/mL each [3]. Ethanol demonstrates moderate compatibility with a solubility of approximately 7 mg/mL [3]. The compound requires inert gas purging when dissolved in organic solvents to prevent oxidative degradation.

Isopropanol emerges as the preferred alcohol for crystallization processes, demonstrating high solubility and serving as the primary solvent in three-part solvent systems used for ketorolac tromethamine preparation [5]. The three-part solvent system, comprising isopropanol, ethyl acetate, and water, provides enhanced recovery of the crystalline product through controlled precipitation mechanisms.

Crystallization Solvent Systems

The development of high-quality ketorolac tromethamine crystals requires careful solvent selection. Patent literature describes a three-part solvent system utilizing isopropanol as the primary solvent, ethyl acetate as the precipitating agent, and water as the dissolution medium for tromethamine [5]. This system overcomes the limitations of traditional nonpolar organic solvents, which result in inconsistent yields due to the low solubility of tromethamine in such media.

pKa Determination and pH-Dependent Behavior

Ketorolac tromethamine possesses a pKa value of 3.5, with various sources reporting values ranging from 3.46 to 3.84 [6] [7] [8]. This relatively low pKa value classifies ketorolac as a weak acid that becomes predominantly ionized at physiological pH values, significantly influencing its solubility and distribution behavior.

pH Stability Profile

The compound demonstrates a U-shaped pH-rate profile for racemization at elevated temperatures, with maximum stability occurring in the pH range of 3.0 to 7.5 [4]. At physiological pH 7.4 and 25°C, a 1.5% ketorolac tromethamine solution exhibits a T₉₀ value of 8 months [4], indicating the time required for 10% racemization of the optically active compound.

Degradation sensitivity follows the order: Acid > Oxidative > Alkali > Heat [9]. Under acidic conditions, approximately 30% and 40% of the drug degrades when exposed to 0.1 M and 1 M hydrochloric acid, respectively, at 60°C for 24 hours [9]. This high acid sensitivity necessitates careful pH control in formulation development.

Ionization and Distribution Behavior

At physiological pH 7.4, ketorolac tromethamine exists predominantly in its ionized form, resulting in highly hydrophilic characteristics [9]. This ionization state significantly affects the compound's partition behavior and membrane permeation properties. The pH-dependent nature of the compound's distribution coefficient makes pH optimization crucial for formulation design.

For ophthalmic formulations, studies indicate that pH values between 5.5 and 6.6 provide the optimal balance between water and lipid solubility required for penetration through the lipophilic corneal epithelial barrier [9]. Formulation at physiological pH 7.4 results in extremely hydrophilic behavior, reducing membrane permeability and potentially limiting bioavailability.

Thermal Analysis and Polymorphic Forms

Ketorolac exists in multiple polymorphic forms, with four distinct crystal forms (Forms I-IV) having been characterized through recrystallization in organic solvents under various conditions [10]. These polymorphic forms demonstrate different solubility patterns and physical stability characteristics, making polymorph selection critical for pharmaceutical development.

Polymorphic Form Characteristics

Form I exhibits the highest solubility and fastest dissolution rate among all polymorphic forms [10]. Forms I and III demonstrate good physical stability when stored at room temperature for 60 days, while Forms II and IV prove unstable, converting to Forms III and I, respectively, after extended storage [10]. This interconvertible relationship between polymorphic forms necessitates careful consideration during formulation and storage.

Differential Scanning Calorimetry Analysis

DSC analysis of ketorolac tromethamine reveals characteristic melting points ranging from 156.6°C to 169.62°C, depending on the specific polymorph and experimental conditions [11] [12]. The commercial tromethamine salt form exhibits a melting point range of 160-161°C (160-178.2°C) [1] [13], with slight variations attributed to measurement conditions and sample purity.

Thermogravimetric analysis identifies a dehydration process at 156.6°C, corresponding to the loss of associated water molecules from the crystal lattice [12]. This dehydration event precedes the actual melting transition, indicating the hygroscopic nature of the tromethamine salt form.

Crystal Structure Analysis

Recent crystallographic studies confirm that ketorolac tromethamine crystallizes in the monoclinic space group I2/a [14] [15]. The asymmetric unit contains one cation and one anion, with nitrogen-hydrogen-oxygen and oxygen-hydrogen-oxygen hydrogen bonds linking the ionic components [15]. These hydrogen bonding interactions result in the formation of a two-dimensional layer structure in the (100) crystallographic plane.

DSC studies of drug-polymer interactions reveal significant shifts in melting endotherms when ketorolac tromethamine is formulated with various polymers. For example, in combination with cefixime trihydrate, the melting endotherm shifts from 169.62°C to 149.99°C in 1:1 mixtures, suggesting potential drug-drug interactions [11].

Partition Coefficient and Lipophilicity Studies

Ketorolac tromethamine demonstrates low lipophilicity with an n-octanol/water partition coefficient of 0.26 [16] [7] [8] [17] [18]. This relatively low partition coefficient indicates predominantly hydrophilic behavior, distinguishing ketorolac from more lipophilic nonsteroidal anti-inflammatory drugs.

Comparative Lipophilicity Analysis

Studies comparing ketorolac with other NSAIDs reveal that the distribution coefficient for ketorolac is approximately 30-fold lower than diclofenac sodium or indomethacin [19]. This significant difference in lipophilicity may contribute to ketorolac's unique pharmacokinetic profile and therapeutic efficacy, as the physicochemical properties optimize drug concentrations at biological targets.

pH-Dependent Partition Behavior

As a weak ionizable drug, ketorolac tromethamine exhibits pH-dependent partition and distribution behavior [9] [20]. The extent of ionization changes dramatically across physiological pH ranges, affecting both water and lipid solubility characteristics. Computational predictions using ALOGPS yield a log P value of -0.92, while Chemaxon calculations provide a log P value of 2.28 [21], highlighting the sensitivity of lipophilicity calculations to computational methods and ionization state considerations.

At physiological pH 7.4, the compound carries a net negative charge (-1) [21], contributing to its hydrophilic nature and affecting membrane permeation characteristics. This ionization state influences formulation strategies, particularly for transdermal and ophthalmic delivery systems where membrane penetration is crucial.

Formulation Implications

The molecular weight of 376.40-376.41 for the tromethamine salt form [17] [22] places ketorolac tromethamine within acceptable ranges for various drug delivery applications. However, the low lipophilicity presents challenges for transdermal delivery, necessitating the use of penetration enhancers or prodrug approaches to improve skin permeation.

For ophthalmic applications, the optimal formulation pH range of 5.5-6.6 provides the necessary balance between aqueous solubility for drug dissolution and sufficient lipophilicity for corneal penetration [9]. This pH optimization strategy demonstrates the critical importance of understanding partition coefficient behavior in developing effective pharmaceutical formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

376.16343649 g/mol

Monoisotopic Mass

376.16343649 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4EVE5946BQ

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.77%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in pain (acute or chronic).

Pharmacology

Ketorolac Tromethamine is the tromethamine salt of ketorolac, a synthetic pyrrolizine carboxylic acid derivative with anti-inflammatory, analgesic and antipyretic properties. Ketorolac tromethamine, a non-selective inhibitor of the cyclooxygenases (COX), inhibits both COX-1 and COX-2 enzymes. This agent exerts its anti-inflammatory effect by preventing conversion of arachidonic acid to prostaglandins at inflammation site mediated through inhibition of COX-2, which is undetectable in most tissues but is up-regulated at the inflammation sites. Since COX-1 is expressed virtually in all tissues, inhibition of COX-1 enzyme by this agent prevents normal state production of prostaglandins, which plays housekeeping roles in the protection of the gastrointestinal tract, regulating renal blood flow, and functioning in platelet aggregation. As a result, inhibition of COX-1 is usually associated with adverse effects such as gastrointestinal toxicity and nephrotoxicity.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Mechanism of Action

ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

74103-07-4

Wikipedia

Ketorolac tromethamine

FDA Medication Guides

Toradol
Ketorolac Tromethamine
TABLET;ORAL
ROCHE PALO
03/26/2013
Sprix
SPRAY, METERED;NASAL
ZYLA
04/28/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Li C, Li C, Liu Z, Li Q, Yan X, Liu Y, Lu W. Enhancement in bioavailability of ketorolac tromethamine via intranasal in situ hydrogel based on poloxamer 407 and carrageenan. Int J Pharm. 2014 Oct 20;474(1-2):123-33. doi: 10.1016/j.ijpharm.2014.08.023. Epub 2014 Aug 17. PubMed PMID: 25138250.
2: Vadivelu N, Gowda AM, Urman RD, Jolly S, Kodumudi V, Maria M, Taylor R Jr, Pergolizzi JV Jr. Ketorolac tromethamine - routes and clinical implications. Pain Pract. 2015 Feb;15(2):175-93. doi: 10.1111/papr.12198. Epub 2014 Apr 16. Review. PubMed PMID: 24738596.
3: Ticly FG, Lira RP, Zanetti FR, Machado MC, Rodrigues GB, Arieta CE. Prophylactic use of ketorolac tromethamine in cataract surgery: a randomized trial. J Ocul Pharmacol Ther. 2014 Aug;30(6):495-501. doi: 10.1089/jop.2013.0214. Epub 2014 Apr 15. PubMed PMID: 24735005.
4: Beitzel K, McCarthy MB, Cote MP, Apostolakos J, Russell RP, Bradley J, ElAttrache NS, Romeo AA, Arciero RA, Mazzocca AD. The effect of ketorolac tromethamine, methylprednisolone, and platelet-rich plasma on human chondrocyte and tenocyte viability. Arthroscopy. 2013 Jul;29(7):1164-74. doi: 10.1016/j.arthro.2013.04.006. PubMed PMID: 23809450.
5: Lyra AF, Bastos LC, Lima RC, Maranhão Lde V, Arantes TE. Artificial tears alone versus 0.45% ketorolac tromethamine with artificial tears for the treatment of acute viral conjunctivitis. Arq Bras Oftalmol. 2014 Apr;77(2):99-102. PubMed PMID: 25076474.
6: Mettu SR, Veerareddy PR. Formulation and pharmacokinetics of ketorolac tromethamine fast dissolving tablets. Drug Res (Stuttg). 2013 Nov;63(11):586-90. doi: 10.1055/s-0033-1348258. Epub 2013 Jun 18. PubMed PMID: 23780501.
7: Kalariya PD, Raju B, Borkar RM, Namdev D, Gananadhamu S, Nandekar PP, Sangamwar AT, Srinivas R. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. J Mass Spectrom. 2014 May;49(5):380-91. doi: 10.1002/jms.3351. PubMed PMID: 24809899.
8: Li X, Du L, Chen X, Ge P, Wang Y, Fu Y, Sun H, Jiang Q, Jin Y. Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels. Int J Pharm. 2015 Jul 15;489(1-2):252-60. doi: 10.1016/j.ijpharm.2015.05.009. Epub 2015 May 6. PubMed PMID: 25957699.
9: Bullingham R, Juan A. Comparison of intranasal ketorolac tromethamine pharmacokinetics in younger and older adults. Drugs Aging. 2012 Nov;29(11):899-904. doi: 10.1007/s40266-012-0023-2. PubMed PMID: 23143939.
10: Stephens DM, Richards BG, Schleicher WF, Zins JE, Langstein HN. Is ketorolac safe to use in plastic surgery? A critical review. Aesthet Surg J. 2015 May;35(4):462-6. doi: 10.1093/asj/sjv005. Epub 2015 Mar 29. Review. PubMed PMID: 25825424.
11: Vemula SK. Formulation and pharmacokinetics of colon-specific double-compression coated mini-tablets: Chronopharmaceutical delivery of ketorolac tromethamine. Int J Pharm. 2015 Aug 1;491(1-2):35-41. doi: 10.1016/j.ijpharm.2015.06.007. Epub 2015 Jun 6. PubMed PMID: 26056929.
12: Vemula SK, Veerareddy PR. Development, evaluation and pharmacokinetics of time-dependent ketorolac tromethamine tablets. Expert Opin Drug Deliv. 2013 Jan;10(1):33-45. doi: 10.1517/17425247.2013.743528. Epub 2012 Nov 30. PubMed PMID: 23199134.
13: Kulo A, Hendrickx S, de Hoon J, Mulabegovic N, van Calsteren K, Verbesselt R, Allegaert K. The impact of pregnancy on urinary ketorolac metabolites after single intravenous bolus. Eur J Drug Metab Pharmacokinet. 2013 Mar;38(1):1-4. doi: 10.1007/s13318-012-0108-7. Epub 2012 Nov 21. PubMed PMID: 23179562.
14: Mathew ST, Subbiah GD, Vasantha PV, Balan V. Characterization and pharmacokinetic evaluation of gamma sterilized ketorolac tromethamine loaded albumin microspheres for intramuscular administration. Curr Drug Deliv. 2013 Apr;10(2):158-66. PubMed PMID: 23157434.
15: Schoenberger SD, Kim SJ, Sheng J, Calcutt MW. Reduction of vitreous prostaglandin E2 levels after topical administration of ketorolac 0.45%. JAMA Ophthalmol. 2014 Feb;132(2):150-4. doi: 10.1001/jamaophthalmol.2013.5692. PubMed PMID: 24264034.
16: Bacon R, Newman S, Rankin L, Pitcairn G, Whiting R. Pulmonary and nasal deposition of ketorolac tromethamine solution (SPRIX) following intranasal administration. Int J Pharm. 2012 Jul 15;431(1-2):39-44. doi: 10.1016/j.ijpharm.2012.04.023. Epub 2012 Apr 13. PubMed PMID: 22525081.
17: Ramakrishnan S, Baskaran P, Talwar B, Venkatesh R. Prospective, Randomized Study Comparing the Effect of 0.1% Nepafenac and 0.4% Ketorolac Tromethamine on Macular Thickness in Cataract Surgery Patients With Low Risk for Cystoid Macular Edema. Asia Pac J Ophthalmol (Phila). 2015 Jul-Aug;4(4):216-20. doi: 10.1097/APO.0000000000000089. PubMed PMID: 26225780.
18: Drover DR, Hammer GB, Anderson BJ. The pharmacokinetics of ketorolac after single postoperative intranasal administration in adolescent patients. Anesth Analg. 2012 Jun;114(6):1270-6. doi: 10.1213/ANE.0b013e31824f92c2. Epub 2012 Mar 30. PubMed PMID: 22467894.
19: Guo Y, Kenney SR, Cook L, Adams SF, Rutledge T, Romero E, Oprea TI, Sklar LA, Bedrick E, Wiggins CL, Kang H, Lomo L, Muller CY, Wandinger-Ness A, Hudson LG. A Novel Pharmacologic Activity of Ketorolac for Therapeutic Benefit in Ovarian Cancer Patients. Clin Cancer Res. 2015 Nov 15;21(22):5064-72. doi: 10.1158/1078-0432.CCR-15-0461. Epub 2015 Jun 12. PubMed PMID: 26071482; PubMed Central PMCID: PMC4644688.
20: Shafiee A, Bowman LM, Hou E, Hosseini K. Aqueous humor penetration of ketorolac formulated in DuraSite or DuraSite 2 delivery systems compared to Acular LS in rabbits. J Ocul Pharmacol Ther. 2013 Nov;29(9):812-6. doi: 10.1089/jop.2013.0016. Epub 2013 Aug 31. PubMed PMID: 23992042.

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